molecular formula C13H13N3O B14914537 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile

Cat. No.: B14914537
M. Wt: 227.26 g/mol
InChI Key: UIKALOZZDLFEHH-UHFFFAOYSA-N
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Description

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile is a chemical compound that features a benzonitrile group attached to an amino group, which is further connected to a 3,5-dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with 3,5-dimethylisoxazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of bromodomain-containing proteins, which play a role in regulating gene expression. The compound binds to the acetyl-lysine recognition pocket of these proteins, thereby inhibiting their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzonitrile
  • (4-((3,5-Dimethylisoxazol-4-yl)methyl)amino)quinazolin-2-yl)methanol

Uniqueness

4-(((3,5-Dimethylisoxazol-4-yl)methyl)amino)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzonitrile group with a 3,5-dimethylisoxazole moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]benzonitrile

InChI

InChI=1S/C13H13N3O/c1-9-13(10(2)17-16-9)8-15-12-5-3-11(7-14)4-6-12/h3-6,15H,8H2,1-2H3

InChI Key

UIKALOZZDLFEHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)C#N

Origin of Product

United States

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